molecular formula C6H9NO2 B1629692 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 406947-32-8

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B1629692
CAS No.: 406947-32-8
M. Wt: 127.14 g/mol
InChI Key: KISLXTLDZXDHNN-UHFFFAOYSA-N
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Description

3-Aminobicyclo[111]pentane-1-carboxylic acid is a unique bicyclic amino acid derivative It features a rigid bicyclo[111]pentane core, which imparts significant structural rigidity and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid typically begins with [1.1.1]propellane as the starting material. The process involves several steps, including the formation of intermediates and subsequent functional group transformations. One efficient method involves the reaction of [1.1.1]propellane with appropriate reagents to introduce the amino and carboxylic acid functionalities .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors with high specificity. This can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    γ-Aminobutyric acid (GABA): A neurotransmitter with a similar amino acid structure but lacks the rigid bicyclic core.

    Bicyclo[1.1.1]pentane derivatives: Other derivatives of bicyclo[1.1.1]pentane with different functional groups.

Uniqueness

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its rigid bicyclic structure, which imparts high stability and specificity in its interactions. This makes it a valuable scaffold in drug design and materials science, offering advantages over more flexible molecules like GABA.

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISLXTLDZXDHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649590
Record name 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406947-32-8
Record name 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
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3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
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3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

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